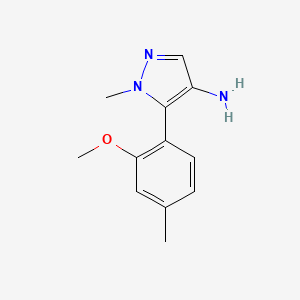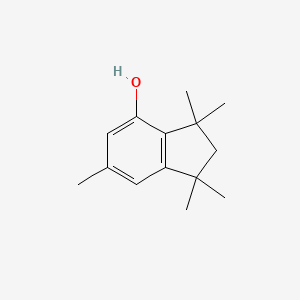
1,1,3,3,6-Pentamethylindan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,6-Pentamethylindan-4-ol is an organic compound with the molecular formula C14H22O It is a derivative of indan, characterized by the presence of five methyl groups and a hydroxyl group attached to the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6-Pentamethylindan-4-ol typically involves the alkylation of indan derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3,6-Pentamethylindan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,3,3,6-Pentamethylindan-4-one.
Reduction: Formation of 1,1,3,3,6-Pentamethylindane.
Substitution: Formation of various substituted indan derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,6-Pentamethylindan-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1,1,3,3,6-Pentamethylindan-4-ol depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various physiological effects. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,3,3-Pentamethylindane: Similar structure but lacks the hydroxyl group.
1,1,3,3,5-Pentamethyl-4,6-dinitroindane: Contains nitro groups instead of a hydroxyl group.
2,3,3,5,6-Pentamethylindane: Different methylation pattern on the indan ring.
Uniqueness
1,1,3,3,6-Pentamethylindan-4-ol is unique due to the specific positioning of its methyl groups and the presence of a hydroxyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
53718-28-8 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1,1,3,3,6-pentamethyl-2H-inden-4-ol |
InChI |
InChI=1S/C14H20O/c1-9-6-10-12(11(15)7-9)14(4,5)8-13(10,2)3/h6-7,15H,8H2,1-5H3 |
InChI-Schlüssel |
KNNNLBDLVODXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(CC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)



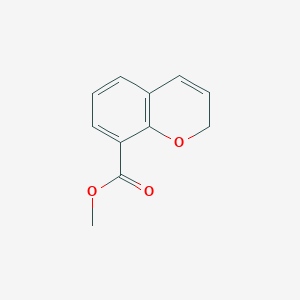
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)



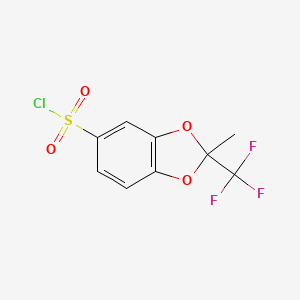

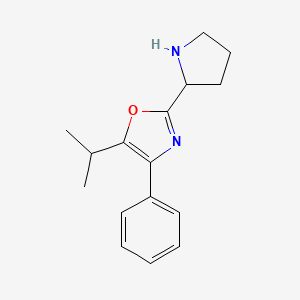
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
